Methylergometrine, also known as methylergonovine, is a synthetic derivative of ergometrine, classified within the ergoline and lysergamide groups. It is primarily used in obstetrics to prevent and treat postpartum hemorrhage due to its potent uterine contraction properties. Methylergometrine acts on serotonin receptors, particularly the serotonin 5-HT2A receptor, leading to effective stimulation of smooth muscle in the uterus, thereby reducing blood loss after childbirth .
Methylergometrine is derived from ergot alkaloids, which are compounds produced by the ergot fungus (Claviceps purpurea). The compound's chemical formula is , with a molar mass of approximately 339.44 g/mol. It is categorized as a uterotonic agent, meaning it enhances uterine contractions, making it crucial in managing uterine atony during and after delivery .
The synthesis of methylergometrine typically involves the recrystallization of methylergonovine maleate from a mixture of solvents. The general method includes:
The synthesis can be performed using varying amounts of solvents such as methanol and ethanol, with specific temperatures maintained during the process (e.g., 50°C to 70°C). The use of active carbon aids in achieving high purity levels, often exceeding 99% as measured by High-Performance Liquid Chromatography (HPLC) analysis .
Methylergometrine's molecular structure features an ergoline backbone with various functional groups contributing to its pharmacological properties. The compound exhibits stereochemistry that influences its activity at serotonin receptors.
The structural characteristics are critical for understanding its interaction with biological targets.
Methylergometrine undergoes various chemical reactions that can affect its stability and activity:
The binding affinity and efficacy at these receptors vary significantly, influencing both therapeutic effects and side effects associated with the drug.
Methylergometrine primarily exerts its effects through agonism at serotonin receptors:
Clinical efficacy is observed at doses around 200 micrograms, which is significantly lower than doses that may induce hallucinogenic effects (typically above 2 milligrams) due to its serotonergic activity .
These properties are crucial for formulation development in pharmaceutical applications.
Methylergometrine's primary application lies in obstetrics:
Additionally, methylergometrine has been investigated for its broader pharmacological profile due to its interactions with various neurotransmitter systems.
Methylergometrine (C₂₀H₂₅N₃O₂), a semisynthetic ergoline alkaloid, has a molecular weight of 339.43 g/mol. Its structure comprises a tetracyclic ergoline scaffold with a substituted amide group at position C8. The molecule features three chiral centers at positions 5R, 8R, and 10R, establishing its absolute configuration as (6aR,9R)-N-[(S)-1-hydroxybutan-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. This stereochemistry critically influences its biological activity, as the 8R configuration enables optimal binding to uterine serotonin receptors [5] [7] [9].
The crystalline form exhibits a melting point of 172°C and limited aqueous solubility (log P = 1.67), necessitating salt formulations for clinical use. Spectroscopic characterization includes:
Table 1: Atomic Coordinates of Methylergometrine Key Stereocenters
Chiral Center | Position | Stereochemistry |
---|---|---|
C5 | Ring B junction | R |
C8 | Amide attachment | R |
C10 | Hydroxybutyl chain | S |
Methylergometrine is produced via semisynthesis from natural ergot alkaloids through a multi-step sequence:
Step 1: Precursor IsolationLysergic acid is extracted from Claviceps purpurea cultures, typically yielding 0.1-0.3% w/w. The crude extract undergoes alkaline hydrolysis to release the carboxylic acid group [9].
Step 2: Amide Bond FormationThe key synthetic transformation involves coupling lysergic acid with (S)-2-aminobutanol under Schotten-Baumann conditions:
Step 3: N-MethylationRacemic ergometrine undergoes selective methylation at the indole nitrogen:
Step 4: Salt FormationThe free base is converted to maleate or tartrate salts via acidification:
Table 2: Key Reactions in Methylergometrine Synthesis
Reaction Step | Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|
Amide coupling | Isobutyl chloroformate/(S)-2-aminobutanol/THF/-15°C | 70% | Exclusion of moisture |
N-Methylation | Dimethyl sulfate/DMF/18°C | 65% | Stoichiometric control |
Salt formation | Maleic acid/EtOH/RT | 92% | pH 5.0-5.5 |
Methylergometrine degradation follows first-order kinetics with temperature-dependent decomposition:
Thermal Stability
Solution StabilityOral solutions (0.05 mg/mL) demonstrate exceptional stability:
Humidity ImpactCoated tablets exposed to 40°C/75% RH:
Table 3: Stability Data Under Accelerated Conditions
Condition | Time | % Remaining | Major Degradant |
---|---|---|---|
5°C (dark) | 47 days | 99.2% | None detected |
25°C/60% RH | 30 days | 98.5% | 9,10-Didehydro isomer |
40°C/75% RH | 21 days | 93.7% | Lysergic acid hydroxybutylamide |
60°C/dry | 7 days | 87.3% | Multiple ergoline isomers |
Physicochemical Properties
Parameter | Maleate Salt | Tartrate Salt |
---|---|---|
Melting point | 172°C (dec) | 167°C (dec) |
Solubility (H₂O) | 1:500 (w/v) | 1:350 (w/v) |
Hygroscopicity | Moderate (Δm +1.8% at 75% RH) | Low (Δm +0.7% at 75% RH) |
Crystal form | Monoclinic prisms | Orthorhombic needles |
Stability index* | 0.92 | 0.87 |
*Calculated as (k25°C maleate)/(k25°C tartrate) for main degradation pathway [7] [8]
Formulation Implications
Thermal BehaviorDSC thermograms reveal distinct decomposition profiles:
Compatibility StudiesBoth salts exhibit incompatibility with:
Table 4: Approved Pharmaceutical Salts of Methylergometrine
Chemical Name | Synonyms | CAS Registry | Manufacturer Designations |
---|---|---|---|
Methylergometrine maleate | Methergin, Methylergobrevin maleate | 57432-61-8 | Novartis, Lupin |
Methylergometrine tartrate | Utergine, Methylergonovine tartrate | 6209-37-6 | Hospira, Mochida |
Methylergometrine hydrochloride | - | 8067-95-6 | Developmental stage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7